4'-([1,1'-Biphenyl]-4-ylmethyl)-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
4’-([1,1’-Biphenyl]-4-ylmethyl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two biphenyl groups connected via a methylene bridge and an aldehyde functional group. It is a derivative of biphenyl, which is known for its applications in various fields such as organic synthesis, material science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-([1,1’-Biphenyl]-4-ylmethyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and formaldehyde.
Reaction Conditions: The reaction is carried out under mild conditions using a catalyst such as zinc chloride. The temperature is maintained between 15-18°C.
Chloromethylation: Biphenyl undergoes chloromethylation with formaldehyde and hydrogen chloride to form 4,4’-bis(chloromethyl)-1,1’-biphenyl.
Aldehyde Formation: The chloromethylated product is then oxidized to form the aldehyde group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Raw Material Handling: Efficient handling and storage of biphenyl and formaldehyde.
Catalyst Recycling: Recycling of zinc chloride to minimize waste and reduce costs.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4’-([1,1’-Biphenyl]-4-ylmethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The biphenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine and sulfuric acid.
Major Products Formed
Oxidation: Formation of biphenyl carboxylic acids.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
4’-([1,1’-Biphenyl]-4-ylmethyl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4’-([1,1’-Biphenyl]-4-ylmethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound, used in various industrial applications.
4,4’-Dichlorobiphenyl: A chlorinated derivative with different reactivity and applications.
4,4’-Dihydroxybiphenyl: A hydroxylated derivative used in polymer synthesis
Uniqueness
4’-([1,1’-Biphenyl]-4-ylmethyl)-[1,1’-biphenyl]-4-carbaldehyde is unique due to its specific structure, which combines two biphenyl groups with an aldehyde functional group.
Properties
Molecular Formula |
C26H20O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[4-[(4-phenylphenyl)methyl]phenyl]benzaldehyde |
InChI |
InChI=1S/C26H20O/c27-19-22-10-16-26(17-11-22)25-14-8-21(9-15-25)18-20-6-12-24(13-7-20)23-4-2-1-3-5-23/h1-17,19H,18H2 |
InChI Key |
ZSQIZAHITPRFFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=CC=C(C=C3)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
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